molecular formula C16H20O4 B13885873 tert-butyl 2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)propanoate

tert-butyl 2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)propanoate

Cat. No.: B13885873
M. Wt: 276.33 g/mol
InChI Key: HXLPPZQDUKVJJQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)propanoate: is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a tert-butyl ester group and a benzofuran moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)propanoate typically involves the reaction of phthalic anhydride with tert-butyl acetoacetate. This reaction is regioselective and leads to the formation of the desired compound . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Alcohol derivatives of the benzofuran ring.

    Substitution: Substituted benzofuran compounds with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives. It serves as a precursor for various chemical reactions and is studied for its reactivity and stability.

Biology and Medicine: In medicinal chemistry, tert-butyl 2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)propanoate is investigated for its potential biological activities. Benzofuran derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)propanoate is primarily related to its interaction with biological targets. The benzofuran moiety can interact with enzymes and receptors in the body, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)propanoate is unique due to its specific combination of a tert-butyl ester group and a benzofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, which can be leveraged in various scientific studies.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)propanoate

InChI

InChI=1S/C16H20O4/c1-9-11(10(2)14(17)20-16(3,4)5)6-7-12-13(9)8-19-15(12)18/h6-7,10H,8H2,1-5H3

InChI Key

HXLPPZQDUKVJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C(C)C(=O)OC(C)(C)C

Origin of Product

United States

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